REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]([CH3:15])[CH:9]=1.[CH3:16][O:17][CH:18]([O:21][CH3:22])[CH2:19]Br.O>CN(C=O)C.CCOC(C)=O>[Br:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH2:19][CH:18]([O:21][CH3:22])[O:17][CH3:16])=[C:10]([CH3:15])[CH:9]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3.03 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)O)C
|
Name
|
|
Quantity
|
3.56 g
|
Type
|
reactant
|
Smiles
|
COC(CBr)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The oil is chromatographed on silica (gradient 5-20% EtOAc in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)OCC(OC)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.47 mmol | |
AMOUNT: MASS | 1.78 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 39.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |